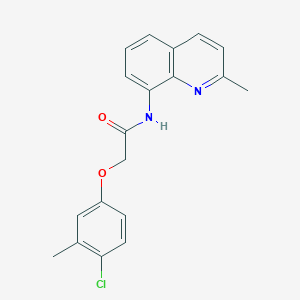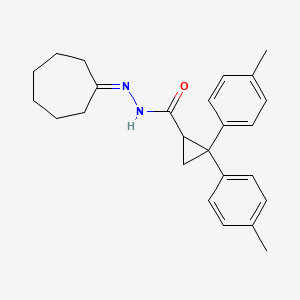acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)
(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a hydroxyethylamino group, and a nitrophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazinylidene precursor, followed by the introduction of the hydroxyethylamino group and the nitrophenyl group under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and nitroaromatic compounds.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinylidene and nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for developing new biochemical probes or inhibitors.
Medicine: In medicine, the compound’s potential pharmacological properties could be explored. For instance, its ability to undergo various chemical reactions might be leveraged to design new drugs with specific therapeutic targets.
Industry: In the industrial sector, the compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The hydroxyethylamino group may form hydrogen bonds with target molecules, while the nitrophenyl group could participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide
- (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide
Comparison: Compared to similar compounds, (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide stands out due to the presence of both the methoxy and nitro groups on the phenyl ring. This unique combination of functional groups can influence its reactivity and interactions with other molecules, making it a compound of particular interest in various research applications.
Propiedades
Fórmula molecular |
C15H19N5O7 |
|---|---|
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N'-[(E)-[4-(4-methoxy-2-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H19N5O7/c1-9(18-19-15(24)14(23)16-5-6-21)7-13(22)17-11-4-3-10(27-2)8-12(11)20(25)26/h3-4,8,21H,5-7H2,1-2H3,(H,16,23)(H,17,22)(H,19,24)/b18-9+ |
Clave InChI |
GPXSUOOGENCHEW-GIJQJNRQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018595.png)

![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018601.png)

